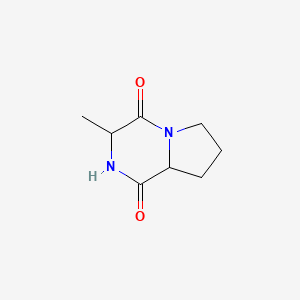

Cyclo(Pro-Ala)

説明

Significance and Ubiquity of 2,5-Diketopiperazines in Biological Systems

2,5-Diketopiperazines (DKPs), the smallest cyclic dipeptides, are a diverse and widespread class of natural products. mdpi.comkit.edufrontiersin.org Their prevalence spans a wide range of biological systems, from microorganisms like bacteria and fungi to higher organisms, including marine invertebrates and mammals. frontiersin.orgmdpi.comnih.govresearchgate.net They have been isolated from various environments, including terrestrial and marine settings. mdpi.comresearchgate.net DKPs are not only produced as secondary metabolites by living organisms but are also formed as degradation products of polypeptides, particularly during the processing of foods and beverages. wikipedia.org

The significance of DKPs lies in their diverse and potent biological activities, which include antimicrobial, antiviral, antitumor, and immunosuppressive properties. researchgate.netnih.gov They are also recognized for their role in cell-to-cell signaling, such as bacterial quorum sensing, highlighting their importance in microbial communication. wikipedia.orgresearchgate.net For instance, cyclo(Phe-Pro) has been shown to regulate gene expression in various bacteria. wikipedia.org The conformationally constrained and stable nature of the DKP scaffold makes it an attractive platform in medicinal chemistry for the development of new therapeutic agents. wikipedia.orgnih.gov

Historical Context and Evolving Research Interest in Cyclic Dipeptides

The study of cyclic dipeptides, or diketopiperazines, dates back to the late 19th and early 20th centuries. nih.gov Initially, they were often regarded as mere artifacts or degradation byproducts of proteins and were largely overlooked. nih.gov The first crystal structure of a DKP was reported in 1938, which was a significant step in understanding their molecular architecture. wikipedia.orgnih.gov

Over time, the perception of DKPs has dramatically shifted. Once neglected, they are now recognized as crucial metabolic intermediates and a promising area for therapeutic exploration. nih.gov The realization of their widespread occurrence and diverse biological activities has fueled a growing interest in their research. mdpi.comsciforum.net This evolution in research interest has been driven by the discovery of their roles in various biological processes and their potential as scaffolds for drug discovery. nih.govrsc.org The study of specific DKPs, such as cyclo(His-Pro), which was first identified in human urine in 1965, has further illuminated their physiological relevance. mdpi.com The ongoing exploration of DKPs from diverse natural sources, including marine organisms, continues to unveil novel structures and bioactivities, ensuring that research in this field remains dynamic and promising. nih.govresearchgate.netnih.gov

Structural Features and Conformational Rigidity of Proline-Containing Diketopiperazines in Biological Activity

Proline-containing diketopiperazines, such as Cyclo-Ala-Pro, possess distinct structural features that are crucial to their biological activity. The inclusion of a proline residue creates a bicyclic system where the six-membered diketopiperazine ring is fused to the five-membered pyrrolidine (B122466) ring of proline. nih.govsciforum.net This fusion imparts an exceptional degree of conformational rigidity to the molecule. nih.govsciforum.netnih.gov

This inherent rigidity is a key determinant of their biological function. It limits the molecule's conformational flexibility, which can lead to a more defined interaction with biological targets and, consequently, higher binding affinity and specificity. nih.govresearchgate.net The constrained scaffold of proline-containing DKPs also contributes to their increased stability and resistance to enzymatic degradation by proteases, a significant advantage for potential therapeutic applications. nih.govsciforum.net

The cis or trans configuration of the peptide bonds within the DKP ring, influenced by the amino acid side chains and the presence of the proline ring, further defines the molecule's three-dimensional shape. wikipedia.org Naturally occurring DKPs derived from L-amino acids predominantly adopt the cis configuration. wikipedia.org The combination of this defined stereochemistry and the rigid bicyclic structure makes proline-containing DKPs a "privileged scaffold" in medicinal chemistry, offering a robust framework for the design of novel bioactive compounds. nih.gov

| Feature | Description | Reference |

| Core Structure | Six-membered ring with two amide groups. | wikipedia.org |

| Proline Fusion | Fused pyrrolidine ring from the proline residue. | nih.govsciforum.net |

| Conformational Rigidity | Limited flexibility due to the bicyclic structure. | nih.govsciforum.netnih.gov |

| Stability | High resistance to enzymatic degradation. | nih.govsciforum.net |

| Stereochemistry | Predominantly cis configuration in natural forms. | wikipedia.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLYCILIEOFQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90423885 | |

| Record name | 3-Methyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65556-33-4 | |

| Record name | 3-Methyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90423885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic and Chemical Pathways of Diketopiperazine Formation

Enzymatic Biosynthesis of Diketopiperazines

In nature, microorganisms are the primary producers of diketopiperazines, employing sophisticated enzymatic machinery to construct the cyclic dipeptide core. mdpi.com Two principal enzyme families are responsible for this biosynthesis: Nonribosomal Peptide Synthetases (NRPSs) and the more recently discovered Cyclodipeptide Synthases (CDPSs). rsc.orgnih.gov

Nonribosomal Peptide Synthetases are large, modular enzymes that synthesize a vast array of peptide-based natural products, including many diketopiperazines, without the use of a ribosome template. nih.govpnas.org This system is particularly prevalent in fungi for DKP biosynthesis. mdpi.com

An NRPS assembly line consists of a series of modules, where each module is responsible for the incorporation of a specific amino acid. nih.gov A minimal module for DKP synthesis typically involves an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a condensation (C) domain. mdpi.com

Adenylation (A) Domain: Selects and activates a specific amino acid using ATP, forming an aminoacyl-AMP intermediate.

Thiolation (T) Domain: Covalently tethers the activated amino acid as a thioester via a phosphopantetheine (Ppant) arm.

Condensation (C) Domain: Catalyzes the formation of the peptide bond between two successively tethered amino acids.

The synthesis of a diketopiperazine like Cyclo(Ala-Pro) on an NRPS typically follows a linear A-T-C-A-T template. After the dipeptide is formed and remains tethered to the second T domain, a terminal domain, often a thioesterase (TE) or a specific type of condensation (CT) domain, catalyzes the intramolecular cyclization, releasing the final DKP product. mdpi.com While many NRPS-derived DKPs are known, the specific NRPS system dedicated to Cyclo(Ala-Pro) is less commonly detailed than those for more complex structures. However, the fundamental mechanism provides a clear blueprint for its formation from alanine (B10760859) and proline precursors. For instance, the GrsA and GrsB1 enzymes, involved in gramicidin (B1672133) S biosynthesis, can function together to catalyze the formation of D-Phe-L-Pro diketopiperazine, demonstrating the capability of NRPS systems to produce proline-containing DKPs. aiche.org

Cyclodipeptide synthases represent a more streamlined enzymatic pathway for DKP formation. nih.gov Unlike the large, multi-domain NRPSs, CDPSs are smaller enzymes that hijack aminoacyl-tRNAs (aa-tRNAs)—the building blocks of ribosomal protein synthesis—to produce cyclodipeptides. nih.govwikipedia.org This effectively links primary and secondary metabolism. nih.gov

The catalytic cycle of a CDPS involves a ping-pong mechanism:

The first aa-tRNA binds to the enzyme, and its aminoacyl moiety is transferred to a conserved serine residue in the active site, forming an acyl-enzyme intermediate. wikipedia.org

The tRNA is released, and the second aa-tRNA binds.

The aminoacyl group from the second aa-tRNA attacks the first amino acid, forming a dipeptidyl-enzyme intermediate.

This is followed by a spontaneous intramolecular cyclization, where the N-terminal amino group attacks the ester bond, releasing the cyclodipeptide product. wikipedia.org

While over 120 CDPSs have been validated, only a few are known to utilize specific amino acids like histidine. chemrxiv.org However, enzymes such as Parcu-CDPS from Parcubacteria bacterium have been shown to synthesize cyclo(His-Pro), confirming the ability of this enzyme class to incorporate proline into a DKP scaffold. chemrxiv.orgresearchbunny.com The engineering of CDPS active sites has successfully altered substrate specificity, indicating that these enzymes possess a structural plasticity that could be adapted to produce a wide range of DKPs, including Cyclo(Ala-Pro). chemrxiv.org

| Feature | Nonribosomal Peptide Synthetase (NRPS) | Cyclodipeptide Synthase (CDPS) |

| Enzyme Structure | Large, multimodular enzymes (up to 1.8 MDa). nih.gov | Small, single-domain proteins. asm.org |

| Substrate | Free amino acids activated by ATP. nih.gov | Aminoacyl-tRNAs (aa-tRNAs). nih.govpnas.org |

| Core Mechanism | Modular assembly line with A-T-C domains. mdpi.com | Ping-pong mechanism with an acyl-enzyme intermediate. wikipedia.org |

| Product Release | Catalyzed by a terminal Thioesterase (TE) or Condensation (C) domain. pnas.orgmdpi.com | Spontaneous intramolecular cyclization from a dipeptidyl-enzyme intermediate. wikipedia.org |

| Example System | Gramicidin S synthetase (produces D-Phe-L-Pro DKP). aiche.org | Parcu-CDPS (produces cyclo(His-Pro)). chemrxiv.org |

Once the core diketopiperazine scaffold, such as Cyclo(Ala-Pro), is assembled by an NRPS or CDPS, its structure can be further modified by a suite of "tailoring" enzymes. nih.govrsc.org These enzymes are often encoded by genes located within the same biosynthetic gene cluster as the core synthase. frontiersin.org They introduce functional groups and structural complexities that are frequently crucial for the compound's biological activity. nih.gov

Key classes of tailoring enzymes include:

Oxidoreductases: This group includes cytochrome P450 monooxygenases (P450s) and cyclodipeptide oxidases (CDOs). P450s can catalyze a wide range of reactions, including hydroxylations and C-C bond formations, as seen in the biosynthesis of mycocyclosin from cyclo(Tyr-Tyr). nih.govnih.gov

Prenyltransferases (PTs): These enzymes attach isoprenoid moieties to the DKP scaffold, a common modification for indole-containing DKPs. asm.orgresearchgate.net

Methyltransferases (MTs): These enzymes add methyl groups to specific positions on the DKP ring or its side chains. rsc.org

Hydrolases, Ligases, and Cyclases: These enzymes perform a variety of other chemical transformations, contributing to the vast structural diversity of DKP natural products. nih.govrsc.org

For example, a phytoene (B131915) synthase-like prenyltransferase has been identified that can attach a farnesyl group to various cyclodipeptides, including those containing alanine and proline. asm.org This demonstrates how a simple Cyclo(Ala-Pro) core could be elaborated into a more complex, bioactive molecule.

Non-Enzymatic and Chemical Formation of Diketopiperazines

Diketopiperazines can also be formed through simple chemical reactions without the need for enzymes. These pathways are relevant for laboratory synthesis and have significant implications for understanding prebiotic chemistry. mdpi.com

The most common chemical route to diketopiperazines is the intramolecular cyclization of a linear dipeptide. mdpi.commdpi.com This reaction can occur spontaneously, often facilitated by heat. mdpi.com For instance, refluxing a dipeptide ester in a high-boiling solvent is a standard synthetic procedure. mdpi.com

The cyclization of the linear dipeptide alanylproline (Ala-Pro) or prolylalanine (Pro-Ala) leads to the formation of Cyclo(Ala-Pro). frontiersin.org Studies on proline-containing dipeptides have shown that the sequence of the amino acids can significantly impact the yield of the cyclization reaction. Specifically, linear dipeptides with proline at the C-terminus (e.g., linear-Ala-Pro) tend to cyclize more readily and produce higher yields of the corresponding DKP compared to those with proline at the N-terminus (e.g., linear-Pro-Ala). frontiersin.orgfrontiersin.org In one study, the reaction with linear-Ala-Pro produced 7.5 times more Cyclo(Pro-Ala) than the reaction starting with linear-Pro-Ala. frontiersin.org This cyclization can even occur in aqueous solutions, particularly under alkaline conditions. frontiersin.orgresearchgate.net

| Starting Material | Conditions | Key Finding |

| Linear-Ala-Pro | Aqueous solution (pH 11), 55°C, 1 day | Forms Cyclo(Ala-Pro). frontiersin.org |

| Linear-Pro-Ala | Aqueous solution (pH 11), 55°C, 1 day | Forms Cyclo(Ala-Pro), but at a significantly lower yield than from Linear-Ala-Pro. frontiersin.org |

| Linear Dipeptide Esters | Reflux in high-boiling organic solvents (e.g., toluene) | Standard method for chemical synthesis. mdpi.com |

| Solid-State Dipeptides | Heating of powder sample | Cyclization occurs in the solid state, with reaction temperature depending on the amino acid side chains. mdpi.com |

The relative ease of DKP formation has led to the hypothesis that they played a role in the origin of life. frontiersin.orgfrontiersin.orgdntb.gov.ua Diketopiperazines are frequently formed in prebiotic peptide formation experiments and are significantly more stable than their linear counterparts, particularly against hydrolysis. nih.gov

Research has shown that proline-containing DKPs can be formed from their linear precursors under plausible prebiotic conditions, such as in aqueous solutions. frontiersin.orgfrontiersin.org The presence of condensing agents thought to exist on the early Earth, like trimetaphosphate (P3m), can promote the formation of linear dipeptides from free amino acids and subsequently enhance their cyclization into DKPs. frontiersin.orgdntb.gov.ua The stability and catalytic potential of DKPs suggest they could have acted as primitive enzymes or as activated intermediates for peptide elongation before the evolution of complex enzymatic machinery. frontiersin.orgnih.gov The spontaneous formation of Cyclo(Ala-Pro) and similar structures under these conditions provides a plausible pathway for the emergence of simple, functional peptides in the prebiotic world. frontiersin.org

Biological Activities and Molecular Mechanisms of Diketopiperazines

Antineoplastic and Cytotoxic Activities

Cyclo-Ala-Pro-diketopiperazine has demonstrated notable potential as an antineoplastic and cytotoxic agent, exhibiting inhibitory effects against various cancer cell lines.

In Vitro Cancer Cell Line Inhibition (e.g., Cyclo-Ala-Pro-diketopiperazine effects on A549, HCT-116, HepG2)

Research has shown that Cyclo-Ala-Pro-diketopiperazine is toxic to several human cancer cell lines, including A549 (lung carcinoma), HCT-116 (colorectal carcinoma), and HepG2 (hepatocellular carcinoma) medchemexpress.com. While the broad cytotoxic activity is established, specific inhibitory concentrations (IC50) detailing the potency of Cyclo-Ala-Pro-diketopiperazine against these cell lines require further comprehensive investigation to quantify its efficacy.

| Cell Line | Cancer Type | Reported Effect of Cyclo-Ala-Pro-diketopiperazine |

| A549 | Lung Carcinoma | Toxic medchemexpress.com |

| HCT-116 | Colorectal Carcinoma | Toxic medchemexpress.com |

| HepG2 | Hepatocellular Carcinoma | Toxic medchemexpress.com |

Mechanisms of Antitumor Action: Gene Expression Modulation and Cellular Inhibition

The antitumor effects of diketopiperazines, as a class of compounds, are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle of cancerous cells. These actions are fundamentally linked to the modulation of gene expression. By altering the expression of genes that regulate cell proliferation and survival, these compounds can halt the uncontrolled growth of tumors. The specific genes and cellular signaling pathways directly targeted by Cyclo-Ala-Pro-diketopiperazine to exert its cytotoxic effects are areas of ongoing research.

Antimicrobial Activities: Antibacterial, Antifungal, and Antiviral Effects

Beyond its anticancer potential, Cyclo-Ala-Pro-diketopiperazine and related diketopiperazines exhibit a spectrum of antimicrobial activities, highlighting their versatility in combating various pathogens.

Inhibition of Fungal Pathogens (e.g., C. albicans)

Proline-containing cyclic dipeptides have demonstrated antifungal properties. For instance, certain diketopiperazines have shown the ability to inhibit the growth of the opportunistic fungal pathogen Candida albicans nih.gov. The minimum inhibitory concentration (MIC) is a key measure of antifungal efficacy. While the potential for antifungal activity exists within this class of compounds, specific MIC values for Cyclo-Ala-Pro-diketopiperazine against C. albicans are not yet extensively documented and warrant further investigation.

Antibacterial Mechanisms and Quorum Sensing Modulation

Diketopiperazines can exert antibacterial effects through various mechanisms. One of the most intriguing is the modulation of quorum sensing. Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate collective behaviors, including virulence and biofilm formation. By interfering with these signaling pathways, diketopiperazines can disrupt bacterial pathogenesis. For example, cyclic dipeptides such as cyclo(L-Phe-L-Pro) and cyclo(L-Tyr-L-Pro) have been shown to inhibit the expression of genes involved in the quorum-sensing system of Staphylococcus aureus mdpi.com. The specific mechanisms by which Cyclo-Ala-Pro-diketopiperazine modulates quorum sensing and its broader antibacterial activities are subjects of continued scientific inquiry.

Antiviral Pathway Interference

The antiviral potential of proline-containing diketopiperazines has also been explored. Studies have indicated that certain cyclic dipeptides can inhibit the replication of various viruses, including influenza and herpes simplex virus (HSV) itjfs.comnih.gov. The proposed mechanisms of action involve interference with viral entry into host cells or inhibition of viral enzymes essential for replication itjfs.com. While these findings are promising for the broader class of proline-containing diketopiperazines, the specific antiviral activities and the pathways interfered with by Cyclo-Ala-Pro-diketopiperazine remain an area for future research.

Neuroprotective and Nootropic Potentials

Detailed studies elucidating the neuroprotective and nootropic potentials of Cyclo-Ala-Pro-diketopiperazine are largely absent from the current scientific literature. The following subsections outline the specific areas where research is lacking.

Central Nervous System Modulation and Neurodegeneration Prevention

There is currently no specific scientific evidence detailing the direct effects of Cyclo-Ala-Pro-diketopiperazine on central nervous system (CNS) modulation or its potential role in the prevention of neurodegeneration. While other proline-containing DKPs are recognized for their ability to cross the blood-brain barrier and exert effects on the CNS, specific studies on Cyclo-Ala-Pro-diketopiperazine are not available.

Regulation of Oxidative Stress Responses (Nrf2 Pathway)

The role of Cyclo-Ala-Pro-diketopiperazine in the regulation of oxidative stress responses, specifically through the activation of the Nrf2 pathway, has not been documented in the reviewed scientific literature. The Nrf2 pathway is a key cellular defense mechanism against oxidative stress, and its modulation by other diketopiperazines, such as Cyclo(His-Pro), has been established nih.govnih.gov. However, similar investigations into Cyclo-Ala-Pro-diketopiperazine have not been reported.

Anti-inflammatory Actions (NF-κB Complex Modulation)

Specific research on the anti-inflammatory actions of Cyclo-Ala-Pro-diketopiperazine through the modulation of the NF-κB complex is not available. The NF-κB signaling pathway is a critical regulator of inflammation, and its inhibition is a target for many anti-inflammatory compounds. While related diketopiperazines have demonstrated the ability to modulate this pathway, the specific effects of Cyclo-Ala-Pro-diketopiperazine remain uninvestigated nih.gov.

Calcium Signaling Modulation

The influence of Cyclo-Ala-Pro-diketopiperazine on calcium signaling pathways in neuronal or other cell types has not been a subject of specific scientific inquiry. Calcium signaling is fundamental to a vast array of cellular processes, including neurotransmission and cell death, but any potential modulatory role of this specific compound is currently unknown.

Immunomodulatory and Anti-inflammatory Properties

While a broad statement about the anti-inflammatory properties of proline-based diketopiperazines exists, detailed research findings and data tables specific to Cyclo-Ala-Pro-diketopiperazine's immunomodulatory and anti-inflammatory effects are not present in the available literature. General studies on diketopiperazines suggest potential in this area, but compound-specific data is necessary for a conclusive understanding.

Other Emerging Biological Activities

Investigations into other potential biological activities of Cyclo-Ala-Pro-diketopiperazine are still in nascent stages. While the DKP scaffold is known for a wide range of biological functions, including antimicrobial and antitumor activities, specific data for Cyclo-Ala-Pro-diketopiperazine is not yet available in the scientific literature to be detailed here.

Anti-protozoal Efficacy

The class of 2,5-diketopiperazines (2,5-DKPs) represents a promising platform for the development of novel therapeutic agents against tropical diseases caused by protozoan parasites, such as malaria (Plasmodium), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum) researchgate.netnih.gov. Natural 2,5-DKPs are N-heterocyclic secondary metabolites that possess a stable, peptide-like pharmacophore, making them attractive for synthetic drug design nih.govnih.gov.

Although direct studies on the anti-protozoal efficacy of Cyclo-Ala-Pro-diketopiperazine are not detailed in the reviewed literature, research on other proline-containing DKPs has shown notable activity. For instance, active natural products found in extracts of bacterial symbionts from marine sponges were identified as being related to the dipeptides cyclo(Ile-Pro) and cyclo(Phe-Pro) nih.gov. A recent study evaluating a series of novel synthetic 2,5-DKPs found that some compounds exhibited promising inhibitory concentrations (IC50) against various protozoans, ranging from 5.4 to 9.5 µg/mL nih.govnih.gov. These findings underscore the potential of the DKP scaffold in the development of anti-protozoal drugs mdpi.comnih.gov.

| Compound Class | Target Protozoan | Reported Activity |

|---|---|---|

| Synthetic 2,5-Diketopiperazines | Plasmodium falciparum, Trypanosoma cruzi, Leishmania infantum | Active compounds showed IC50 values ranging from 5.4 to 9.5 µg/mL. nih.govnih.gov |

| Cyclo(Ile-Pro) and Cyclo(Phe-Pro) | Trypanosoma species | Putatively identified as active anti-trypanosomal compounds from marine sponge symbionts. nih.gov |

Hematological Impact: Antithrombotic and Cardiovascular Effects

Research into the specific antithrombotic and cardiovascular effects of Cyclo-Ala-Pro-diketopiperazine is not extensively documented. However, studies on other diketopiperazines indicate that this class of compounds can exert significant hematological and cardiovascular effects nih.gov.

A study on the histidine-containing diketopiperazines cyclo(His-Ala) and cyclo(His-Gly) revealed notable bioactivity. At a concentration of 100 microM, both compounds were found to cause a decrease in heart rate, coronary flow rate, and left ventricular systolic pressure in isolated rat hearts nih.gov. Furthermore, these compounds demonstrated antithrombotic potential by inhibiting thrombin, a key enzyme in the blood coagulation cascade. Cyclo(His-Ala) reduced the rate of fibrin formation by 63.3%, while cyclo(His-Gly) caused a 36.7% reduction nih.gov. Additionally, cyclo(His-Gly) was found to significantly inhibit thrombin-induced platelet aggregation, with a reported IC50 of 0.0662 mM nih.gov. These findings suggest that the diketopiperazine scaffold has the potential to serve as a basis for novel cytotoxic agents with antithrombotic properties nih.gov.

| Compound | Biological Effect | Observed Result |

|---|---|---|

| Cyclo(His-Ala) | Cardiovascular | Decrease in heart rate, coronary flow, and left ventricular systolic pressure at 100 µM. nih.gov |

| Antithrombotic | 63.3% reduction in the rate of fibrin formation. nih.gov | |

| Cyclo(His-Gly) | Cardiovascular | Decrease in heart rate, coronary flow, and left ventricular systolic pressure at 100 µM. nih.gov |

| Antithrombotic | 36.7% reduction in the rate of fibrin formation. nih.gov | |

| Inhibition of thrombin-induced platelet aggregation (IC50 = 0.0662 mM). nih.gov |

Plant Defense Mechanisms and Stress Tolerance

While the direct role of Cyclo-Ala-Pro-diketopiperazine in plant defense and stress tolerance has not been specifically characterized, other cyclic dipeptides, particularly those containing proline, have been identified as important signaling molecules in these processes.

The best-characterized example is cyclo(His-Pro), which has been identified in the model plant Arabidopsis thaliana nih.govnih.gov. Levels of cyclo(His-Pro) in Arabidopsis increase in response to abiotic stresses such as high salt, heat, and cold researchgate.netdntb.gov.ua. The molecular mechanism for this stress tolerance involves the inhibition of a key glycolytic enzyme, cytosolic glyceraldehyde-3-phosphate dehydrogenase (GAPC1) nih.govnih.gov. Cyclo(His-Pro) binds to and inhibits GAPC1 activity with an IC50 of approximately 200 μM nih.govnih.gov. This inhibition reroutes the metabolic flux from glycolysis toward the pentose phosphate pathway (PPP), resulting in an increased NADPH/NADP+ ratio nih.govresearchgate.net. Elevated NADPH levels are associated with improved stress tolerance nih.gov. Plants supplemented with cyclo(His-Pro) showed greater tolerance to high-salt stress, a phenotype dependent on GAPC1/2 researchgate.net.

Other related compounds have also been implicated in plant defense. For instance, cyclo(l-Pro-l-Pro) has been shown to induce defense responses and systemic resistance in plants like Nicotiana benthamiana against pathogens researchgate.net. Furthermore, the cyclodipeptide cyclo(L-Ala-Gly) was found to contribute to the alleviation of salinity stress in plants researchgate.net. These findings collectively suggest that small cyclic dipeptides are a class of regulatory molecules involved in plant immunity and stress adaptation researchgate.net.

| Compound | Biological Role in Plants | Molecular Mechanism / Effect |

|---|---|---|

| Cyclo(His-Pro) | Tolerance to abiotic stress (high salt, heat, cold). researchgate.netdntb.gov.ua | Inhibits GAPC1 activity (IC50 ≈ 200 µM), increasing the NADPH/NADP+ ratio. nih.govnih.gov |

| Cyclo(l-Pro-l-Pro) | Induced systemic resistance. | Induces defense responses against pathogens such as Phytophthora nicotianae. researchgate.net |

| Cyclo(L-Ala-Gly) | Alleviation of salinity stress. | Contributes to stress alleviation when exogenously supplied. researchgate.net |

Structure Activity Relationship Sar Studies of Diketopiperazines

Influence of Amino Acid Composition and Sequence on Bioactivity

In the case of Cyclo(Ala-Pro), the composition involves Alanine (B10760859) (Ala) and Proline (Pro). Alanine, with its small, nonpolar methyl side chain, and Proline, with its unique cyclic pyrrolidine (B122466) side chain that constrains the peptide backbone, contribute to a distinct structural and functional profile. Research on various diketopiperazines demonstrates that the N-terminal amino acid significantly impacts the rate of DKP formation, a process that can lead to the generation of these bioactive molecules from linear peptides. nih.gov Studies on Xaa-Pro sequences show that the rate of dissociation to form a diketopiperazine is influenced by the polarity of the 'Xaa' residue. nih.gov Generally, peptides with polar or charged N-terminal residues exhibit faster dissociation kinetics compared to those with nonpolar residues like Alanine. nih.gov This suggests that the formation of Cyclo(Ala-Pro) from an Ala-Pro-N-terminal peptide sequence would be relatively slow.

Table 1: Influence of N-Terminal Amino Acid (Xaa) on the Dissociation Half-life of Xaa-Pro-Gly4-Lys7 Peptides at 75 °C

Stereochemical Configuration and its Impact on Pharmacological Profile

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's pharmacological profile, and diketopiperazines are no exception. nih.gov Since both Alanine and Proline are chiral amino acids (with the exception of glycine), Cyclo(Ala-Pro) can exist as four possible stereoisomers: cyclo(L-Ala-L-Pro), cyclo(D-Ala-D-Pro), cyclo(L-Ala-D-Pro), and cyclo(D-Ala-L-Pro). Each of these stereoisomers possesses a unique spatial orientation of its side chains, which can lead to significantly different interactions with chiral biological targets such as enzymes and receptors. nih.govnih.gov

The stereochemistry also affects the rate of DKP formation. Studies on dipeptide amides designed to cyclize into diketopiperazines revealed that the reaction rates were dependent on the stereochemistry. researchgate.net For instance, in one series, increasing the steric bulk of the L-amino acid side-chain in an L-Aaa-R-Dmt sequence led to a decrease in the reaction rate. researchgate.net Conversely, in the L-Aaa-S-Dmt series, the most rapid reaction was observed with the bulkiest amino acid. researchgate.net These findings underscore the profound influence of stereochemical configuration on both the chemical properties and the ultimate pharmacological activity of these compounds.

Table 2: Examples of Stereochemistry-Dependent Bioactivity in Cyclic Peptides

Conformational Analysis and Correlation with Biological Target Interactions

The 2,5-diketopiperazine ring is not strictly planar and can adopt several conformations, most commonly a puckered boat or a twisted boat-like structure. The specific conformation adopted by Cyclo(Ala-Pro) is influenced by the steric and electronic properties of the Alanine and Proline side chains and plays a crucial role in its interaction with biological targets. nih.gov An accurate understanding of the molecule's conformational behavior is often a prerequisite for comprehending its biological function. mdpi.com

Molecular dynamics simulations are a powerful tool for exploring the conformational landscape of such molecules. For example, simulations of a model cyclopentapeptide, cyclo(d-Pro-Ala-Ala-Ala-Ala), revealed conformational transitions between a predominant conformer and a minor one. figshare.com This dynamic behavior, where a molecule switches between different shapes, can be essential for its biological function, allowing it to adapt to the geometry of a binding site. The ability of a molecule like Cyclo(Ala-Pro) to present a specific, low-energy conformation that is complementary to a biological target is fundamental to its potential efficacy. The electrostatic interactions and hydrogen bonding capabilities offered by the backbone amide groups, along with the hydrophobic nature of the side chains, are all dependent on this three-dimensional structure. nih.gov

Table 3: Conformational Characteristics of Related Cyclic Peptides

Advanced Analytical Methodologies in Diketopiperazine Research

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental to isolating Cyclo-Ala-Pro-diketopiperazine from intricate mixtures, enabling its accurate detection and quantification. High-performance liquid chromatography and gas chromatography, particularly when coupled with mass spectrometry, are the principal techniques utilized.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) stands as a primary tool for the analysis of Cyclo-Ala-Pro-diketopiperazine. This technique offers high sensitivity and selectivity, making it ideal for detecting the compound in trace amounts within complex samples like tea extracts, fermented foods, and biological tissues. researchgate.netnih.gov

Ultra-high performance liquid chromatography (UPLC) systems, which use columns with smaller particle sizes (e.g., 1.8 µm), provide enhanced resolution and faster analysis times. semanticscholar.org A common approach involves using a reversed-phase column, such as a C18 column, with a mobile phase gradient consisting of water and an organic solvent like acetonitrile, often with an acid modifier like formic acid to improve ionization. semanticscholar.orgnih.gov

Detection is typically performed in positive electrospray ionization (ESI) mode. semanticscholar.orgnih.gov HRMS instruments, such as the LTQ-Orbitrap, allow for the determination of the compound's elemental composition through highly accurate mass measurements of the protonated molecule [M+H]⁺. nih.gov For Cyclo-Ala-Pro-diketopiperazine (C₈H₁₂N₂O₂), the expected protonated molecule appears at a mass-to-charge ratio (m/z) of 169.0971. nih.gov Tandem mass spectrometry (MS/MS) is then used for structural confirmation by analyzing the specific fragmentation pattern of the parent ion. researchgate.net

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chromatography System | Agilent 1290 Infinity LC system nih.gov | UPLC-LTQ-Orbitrap MS nih.gov |

| Column | Waters ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) semanticscholar.orgnih.gov | Not specified in source |

| Mobile Phase | A: 0.1% formic acid in water; B: Acetonitrile (ACN) semanticscholar.orgnih.gov | Not specified in source |

| Flow Rate | 0.3 mL/min semanticscholar.orgnih.gov | Not specified in source |

| Ionization Mode | Positive ESI semanticscholar.orgnih.gov | Positive ESI nih.gov |

| Detected Ion (m/z) | 169.10 nih.gov | 169.09715 [M+H]⁺ nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the identification of volatile and semi-volatile compounds like diketopiperazines. nih.gov For Cyclo-Ala-Pro-diketopiperazine, GC-MS analysis is often performed on ethyl acetate (B1210297) or other solvent extracts of samples. nih.govacs.org The compound must be sufficiently volatile and thermally stable to be analyzed by GC-MS. The high temperatures used in the GC injector and column can sometimes lead to thermal degradation, but they also facilitate the volatilization necessary for separation in the gas phase. core.ac.uk

In a typical GC-MS analysis, a capillary column such as a Restek™ Rxi-5 MS is used. nih.gov The sample is injected, and the components are separated based on their boiling points and interactions with the column's stationary phase before entering the mass spectrometer for detection and identification. nih.gov GC-MS has been successfully used to identify Cyclo-Ala-Pro-diketopiperazine in extracts from microorganisms like Pseudomonas aeruginosa and Bacillus cereus. nih.govacs.org The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for confirmation.

Spectroscopic and Spectrometric Approaches for Structural Elucidation

While chromatography is used for separation, spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation of Cyclo-Ala-Pro-diketopiperazine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including cyclic dipeptides. core.ac.ukresearchgate.net Both ¹H and ¹³C NMR are used to confirm the molecular structure of Cyclo-Ala-Pro-diketopiperazine, which is synthesized or isolated from natural sources. researchgate.net The chemical shifts, coupling constants, and signal multiplicities in the ¹H NMR spectrum provide detailed information about the arrangement of protons, while the ¹³C NMR spectrum confirms the carbon skeleton, including the two characteristic amide carbonyl carbons of the diketopiperazine ring. nih.govresearchgate.net

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are often employed to establish the connectivity between atoms, confirming the alanine (B10760859) and proline residues and how they are linked to form the bicyclic diketopiperazine core. frontiersin.org Though cyclic peptides can present challenges for NMR due to conformational multiplicity, the relatively rigid structure of Cyclo-Ala-Pro-diketopiperazine simplifies analysis compared to larger, more flexible cyclic peptides. frontiersin.orgnih.gov

Multistage mass spectrometry (MSn) is a crucial technique for the structural confirmation of diketopiperazines, especially when dealing with small sample amounts where NMR may not be feasible. researchgate.net The analysis of fragmentation patterns provides structural information that is highly specific to the compound. In electrospray ionization (ESI), Cyclo-Ala-Pro-diketopiperazine is protonated to form the precursor ion [M+H]⁺ at m/z 169. nih.govresearchgate.net

The fragmentation of cyclo(Ala-Pro) is distinct due to the cyclic proline residue. researchgate.net A characteristic fragmentation pathway involves the loss of a carbon monoxide (CO) molecule and the alanine residue, leading to a stable tertiary carbenium ion as the base peak. researchgate.net Studies have detailed the specific product ions generated during MS/MS experiments, which serve as a diagnostic fingerprint for its identification. nih.govresearchgate.net For example, the fragmentation of the m/z 169 ion yields significant product ions at m/z 141, 113, 98, and 70. nih.gov The ion at m/z 70 is particularly characteristic of the proline iminium ion. nih.gov

| Precursor Ion [M+H]⁺ (m/z) | Product Ions (m/z) | Proposed Neutral Loss / Fragment Identity | Source |

|---|---|---|---|

| 169 | 154 | Loss of CH₃ | nih.gov |

| 141 | Loss of CO | nih.gov | |

| 124 | - | nih.gov | |

| 98 | Loss of CO and Alanine residue | nih.govresearchgate.net | |

| 70 | Proline iminium ion | nih.govnih.gov |

Proteomic and Biophysical Methods for Target Identification and Binding Kinetics

Identifying the molecular targets of bioactive compounds like Cyclo-Ala-Pro-diketopiperazine is key to understanding their mechanism of action. While extensive research on the specific targets and binding kinetics of this particular diketopiperazine is still emerging, general proteomic and biophysical approaches are applicable.

Initial target screening can be performed using in silico methods like molecular docking, where the compound's structure is computationally fitted into the binding sites of known proteins. nih.gov Network analysis, combining chemical data with biological databases, can help predict potential targets and pathways affected by the compound. nih.gov For instance, targets for compounds identified in a mixture containing Cyclo-Ala-Pro were predicted using databases like TCMSP and SwissTargetPrediction. nih.gov

Experimental approaches for target identification often involve affinity-based methods. One such technique uses the bioactive compound immobilized on a solid support, like magnetic beads, to "fish" for binding partners from a cell or protein extract. tandfonline.com The captured proteins are then identified using mass spectrometry-based proteomics. This method has been used to identify a mitochondrial binding protein for a different mycotoxin production inhibitor, demonstrating a viable strategy for compounds like Cyclo-Ala-Pro. tandfonline.com

Once a target protein is identified, biophysical methods are used to characterize the binding interaction and determine its kinetics (association and dissociation rates) and affinity. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) are the gold standard for this purpose. However, the application of these specific methods to study the direct binding kinetics of Cyclo-Ala-Pro-diketopiperazine is not extensively detailed in the available literature. Further research is needed to experimentally validate predicted targets and quantify their binding interactions. researchgate.net

Isothermal Shift Assay (iTSA)

The Isothermal Shift Assay (iTSA) is a powerful mass spectrometry-based method for the proteome-wide identification of drug targets. nih.gov The fundamental principle of iTSA is based on the change in thermal stability of a protein when it binds to a ligand, such as a diketopiperazine. biorxiv.org This binding event typically stabilizes the protein structure, making it more resistant to heat-induced denaturation.

The iTSA protocol involves heating a cell lysate or intact cells to a single, specific temperature in the presence and absence of the compound being studied. oup.comresearchgate.net At this temperature, a fraction of the proteome will denature and aggregate. These denatured proteins are then separated from the soluble fraction by centrifugation. Proteins that are stabilized by binding to the ligand will remain in the soluble fraction to a greater extent compared to the unbound state. The soluble proteins from both the treated and control samples are then quantified using mass spectrometry. nih.gov An increased abundance of a specific protein in the ligand-treated sample indicates a direct binding interaction. researchgate.net

Compared to other thermal profiling methods that require generating a full melting curve across multiple temperatures, iTSA offers a more streamlined workflow with higher throughput and increased statistical power, making it an efficient tool for large-scale target screening. nih.govbiorxiv.org

A notable application of this technique in diketopiperazine research was the identification of protein targets for cyclo(His-Pro). In a study using Arabidopsis thaliana lysates, iTSA was employed to screen for proteins that interact with this diketopiperazine. The assay successfully identified the glycolytic enzyme cytosolic glyceraldehyde-3-phosphate dehydrogenase (GAPC1) as a primary binding partner. oup.com This discovery was pivotal in elucidating a potential mechanism of action for cyclo(His-Pro) in plant stress tolerance. oup.com

Table 1: Key Features of Isothermal Shift Assay (iTSA)

| Feature | Description | Reference |

|---|---|---|

| Principle | Detects ligand-induced changes in protein thermal stability at a single temperature. | nih.govbiorxiv.org |

| Methodology | Heating of lysate/cells, separation of soluble/insoluble fractions, and quantitative mass spectrometry. | oup.comresearchgate.net |

| Key Advantage | Simplified workflow and higher throughput compared to full melting curve methods (e.g., TPP). | nih.govbiorxiv.org |

| Application in DKP Research | Identification of the protein target GAPC1 for the diketopiperazine cyclo(His-Pro). | oup.com |

Differential Scanning Fluorimetry and Microscale Thermophoresis

Once potential ligand-target interactions are identified by high-throughput screening methods like iTSA, they are often validated using orthogonal biophysical techniques. Differential Scanning Fluorimetry (DSF) and Microscale Thermophoresis (MST) are two such methods widely used to confirm and quantify these interactions.

Differential Scanning Fluorimetry (DSF)

Differential Scanning Fluorimetry, also known as a thermal shift assay, is a technique used to measure the stability of a protein by monitoring its thermal denaturation. nih.gov The experiment follows the change in fluorescence of either an intrinsic fluorophore (like tryptophan) or an extrinsic fluorescent dye as the protein is gradually heated. harvard.edu Hydrophobic dyes, such as SYPRO Orange, are commonly used; they have low fluorescence in aqueous solution but fluoresce strongly upon binding to the hydrophobic regions of a protein that become exposed as it unfolds. harvard.edu

The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tₘ). nih.gov When a ligand binds to and stabilizes a protein, it increases the energy required to unfold it, resulting in a measurable increase in the Tₘ. This "thermal shift" provides evidence of a binding event. nih.gov

Following the iTSA screening that identified GAPC1 as a target for cyclo(His-Pro), nano-DSF was used for validation. Nano-DSF measures changes in the intrinsic tryptophan fluorescence of a protein, avoiding potential artifacts from extrinsic dyes. harvard.edu The results confirmed a direct interaction, showing that cyclo(His-Pro) increased the thermal stability of the GAPC1 protein. oup.com

Table 2: Validation of Cyclo(His-Pro) Binding to GAPC1 using nano-DSF

| Condition | Change in Melting Temperature (ΔTₘ) | Conclusion | Reference |

|---|---|---|---|

| GAPC1 Protein (Mock) | Baseline | Reference stability | oup.com |

| GAPC1 + 100 µM cyclo(His-Pro) | Significant positive shift | Direct binding and stabilization confirmed | oup.com |

Microscale Thermophoresis (MST)

Microscale Thermophoresis is a technology that measures molecular interactions in solution by detecting variations in the movement of molecules along a microscopic temperature gradient. researchgate.netcancer.gov This movement, known as thermophoresis, is highly sensitive to changes in a molecule's size, charge, and hydration shell. cancer.gov

In a typical MST experiment, one binding partner (e.g., the protein) is fluorescently labeled. A constant concentration of this labeled molecule is mixed with varying concentrations of the unlabeled binding partner (the ligand, such as a diketopiperazine). researchgate.net The samples are loaded into capillaries, and a focused infrared laser creates a precise temperature gradient. The movement of the fluorescently labeled molecule is monitored as the ligand concentration changes. A binding event alters the thermophoretic properties of the complex, which is detected as a change in the fluorescence signal. cancer.gov By plotting this change against the ligand concentration, a binding curve can be generated and the dissociation constant (Kₑ), a measure of binding affinity, can be determined. researchgate.netresearchgate.net

MST was also used to validate and quantify the interaction between cyclo(His-Pro) and the GAPC1 protein, confirming the binding that was initially discovered through the iTSA screen. oup.com In other diketopiperazine research, MST has been employed to measure the binding affinity of a diketopiperazine/piperidine alkaloid to the receptor-binding domains (RBDs) of various coronaviruses, demonstrating its utility in quantifying the potency of potential antiviral compounds. researchgate.netnih.gov

Table 3: Binding Affinities of a Diketopiperazine Alkaloid to Viral RBDs Determined by MST

| Viral Protein Target | Dissociation Constant (Kₑ) in µM | Reference |

|---|---|---|

| SARS-CoV-2 RBD | 2.96 | researchgate.net |

| SARS-CoV-2 XBB.1 RBD | 4.2 | researchgate.net |

| SARS-CoV RBD | 7.02 | researchgate.net |

| HCoV-HKU1 RBD | 20.08 | researchgate.net |

| MERS-CoV RBD | 23.06 | researchgate.net |

Translational and Biotechnological Applications of Diketopiperazine Scaffolds

Rational Drug Design and Development of Therapeutic Agents

The inherent characteristics of the Cyclo-Ala-Pro-diketopiperazine scaffold make it a valuable starting point for rational drug design. Its rigid conformation reduces the conformational flexibility of amino acid side chains, which can lead to higher binding affinity and selectivity for biological targets. nih.govmdpi.com This structural constraint, combined with enhanced stability and bioavailability compared to linear peptides, makes it an excellent platform for developing peptide mimetics with improved therapeutic potential. chemimpex.com

Researchers have explored proline-based DKPs for a wide range of therapeutic applications, including the development of anticancer, antiviral, antibacterial, and neuroprotective agents. chemimpex.comnih.govmdpi.com The DKP core serves as a privileged scaffold that can be chemically modified to create libraries of compounds for screening against various diseases. nih.gov

A specific and well-researched therapeutic application of Cyclo(l-Ala-l-Pro) is its ability to inhibit the production of aflatoxin, a potent mycotoxin, by the fungus Aspergillus flavus. nih.govmdpi.com Studies have shown that Cyclo(l-Ala-l-Pro) does not affect fungal growth but selectively interferes with the toxin's biosynthesis. nih.govresearchgate.net The mechanism of action involves the specific binding and inhibition of a fungal glutathione (B108866) S-transferase (GST), an enzyme designated AfGST. nih.govmdpi.comresearchgate.net This finding suggests that inhibitors targeting AfGST, modeled on the Cyclo(l-Ala-l-Pro) structure, could be developed as selective agents to control aflatoxin contamination in agriculture and food production. nih.govmdpi.com

Table 1: Investigated Therapeutic Activities of Proline-Containing Diketopiperazines

| Diketopiperazine Compound | Investigated Therapeutic Area | Mechanism/Finding | Reference |

|---|---|---|---|

| Cyclo(l-Ala-l-Pro) | Aflatoxin Inhibition | Inhibits aflatoxin production by binding to and inhibiting glutathione S-transferase (AfGST) in Aspergillus flavus. | nih.govmdpi.com |

| General Proline-Based DKPs | Broad-Spectrum Therapeutics | Scaffold for anticancer, neuroprotective, antiviral, and antibacterial agents due to high stability and target affinity. | chemimpex.comnih.govmdpi.com |

| Cyclo(His-Pro) | Neuroprotection & Metabolic Regulation | Crosses the blood-brain barrier and exerts neuroprotective and endocrine effects. | researchgate.net |

| Cyclo(l-Leu-l-Pro) & Cyclo(l-Phe-l-Pro) | Antiviral & Antibacterial | Show activity against influenza viruses and multidrug-resistant bacteria. | frontiersin.org |

Strategies for Enhanced Drug Delivery: Blood-Brain Barrier Permeability and Cell Penetration

A significant challenge in developing drugs for central nervous system (CNS) disorders is overcoming the highly selective blood-brain barrier (BBB). researchgate.netnih.gov The diketopiperazine scaffold has emerged as a promising "brain shuttle" to deliver therapeutic agents that would otherwise have poor BBB permeability. nih.govresearchgate.net The compact, rigid structure of compounds like Cyclo-Ala-Pro is thought to facilitate passage across biological membranes. nih.govresearchgate.net

While specific data for Cyclo-Ala-Pro is part of a broader class investigation, related proline-containing DKPs have demonstrated this capability. For instance, Cyclo(His-Pro) is known to be orally absorbed and cross the BBB through a nonsaturable transport mechanism. researchgate.net This ability is crucial for its action in the CNS. researchgate.net

Strategies to leverage this property involve using the DKP scaffold as a carrier for active drug molecules. In one study, L-Dopa was incorporated into novel DKP structures to enhance its delivery into the brain for the treatment of Parkinson's disease. researchgate.net The resulting compound, DKP6, showed high permeability in a Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB), confirming the utility of the DKP scaffold in improving membrane transport. researchgate.net The increased cell permeability and resistance to enzymatic degradation further enhance the potential of these compounds as effective drug delivery systems. nih.gov

Table 2: Diketopiperazines in Drug Delivery

| Compound/Scaffold | Application | Key Finding | Reference |

|---|---|---|---|

| Diketopiperazine (DKP) Scaffold | Blood-Brain Barrier Shuttle | DKP-based motifs are considered novel shuttles for delivering drugs with limited ability to cross the BBB. | nih.govresearchgate.net |

| L-Dopa-containing DKP (DKP6) | Enhanced BBB Permeability | Showed high permeability in the PAMPA-BBB assay, confirming the DKP scaffold improves membrane crossing. | researchgate.net |

| Cyclo(His-Pro) | CNS Drug Delivery | Crosses the BBB via a nonsaturable mechanism, enabling its central nervous system activities. | researchgate.net |

Biosynthetic Pathway Engineering for Novel Diketopiperazine Production

The structural diversity of naturally occurring DKPs has inspired efforts to engineer biosynthetic pathways for the production of novel derivatives with unique properties. frontiersin.orgnih.gov This synthetic biology approach allows for the creation of new compounds that may not be accessible through traditional chemical synthesis. Two primary enzyme families are central to DKP biosynthesis: non-ribosomal peptide synthetases (NRPSs), mainly found in fungi, and cyclodipeptide synthases (CDPSs), which are common in bacteria. nih.govmdpi.com

Pathway engineering strategies often involve combining genes for DKP-forming enzymes with genes for "tailoring" enzymes, such as prenyltransferases, oxidases, and methyltransferases, which modify the basic DKP core. frontiersin.orgnih.gov For example, researchers have successfully co-expressed various CDPS genes from Streptomyces strains with tailoring enzymes to produce a range of modified DKPs. nih.gov This demonstrates that rational gene combination can effectively increase structural diversity. nih.gov

Another powerful approach involves transplanting entire biosynthetic pathways into a host organism like Escherichia coli. biorxiv.orgnih.gov In a notable study, a six-enzyme pathway, including a CDPS from Streptomyces, was engineered into E. coli to produce the complex DKPs (+)-brevianamides A and B. biorxiv.orgnih.gov This work highlights the potential of combining enzymes from different kingdoms of life to construct artificial pathways for producing valuable alkaloids. nih.govbiorxiv.org Such engineered pathways not only provide access to complex molecules but also offer a more sustainable and scalable production method compared to extraction from native sources. biorxiv.org

Table 3: Enzymes and Strategies in DKP Biosynthetic Engineering

| Strategy | Key Enzymes | Host Organism | Outcome | Reference |

|---|---|---|---|---|

| Combinatorial Biosynthesis | Cyclodipeptide Synthases (CDPSs), Tailoring Enzymes (e.g., GtmB-GtmE) | Streptomyces albus | Production of various modified diketopiperazine derivatives. | nih.gov |

| Heterologous Expression | Non-Ribosomal Peptide Synthetase (NRPS), Methyltransferase | Aspergillus nidulans | Biosynthesis of a novel DKP, Aspkyncin. | mdpi.com |

| De Novo Pathway Engineering | CDPS (NascA), Oxidase, Prenyltransferase, Monooxygenase, Kinases | Escherichia coli | Production of complex alkaloids (+)-brevianamides A and B. | biorxiv.orgnih.gov |

| In Vivo Combinatorial Biosynthesis | NRPS, Prenyltransferases (PTs) | Aspergillus nidulans | Generation of differently prenylated DKP products based on the Cyclo(l-Trp-l-Pro) scaffold. | frontiersin.org |

Challenges and Future Directions in Diketopiperazine Research

Addressing Production Yield Limitations and Biocatalytic Optimization

A significant obstacle in the widespread application of Cyclo-Ala-Pro and other DKPs is the often low yield from natural sources and the complexities of chemical synthesis. mdpi.com While microorganisms are a known source of these compounds, their natural production levels are typically insufficient for large-scale applications. mdpi.com Laboratory-based microbial induction has faced constraints, with optimization proving to be a lengthy and non-linear process. mdpi.com

Chemical synthesis offers an alternative, commonly involving the cyclization of a linear dipeptide precursor, L-alanyl-L-proline. This is often achieved under acidic or basic conditions with a dehydrating agent. However, large-scale production using these methods can be costly and may not be environmentally friendly.

Biocatalytic optimization presents a promising solution to these production challenges. mdpi.comcunef.edu The use of enzymes or whole-cell biocatalysts can offer a more sustainable, efficient, and cost-effective method for synthesizing valuable products like Cyclo-Ala-Pro. mdpi.comcunef.edumdpi.com Factors influencing the efficiency of biocatalytic reactions include substrate and product concentrations, enzyme stability, temperature, and pH, all of which require careful optimization. researchgate.net The development of robust biocatalytic processes, potentially utilizing immobilized enzymes or engineered microorganisms, is a key area for future research. mdpi.comnih.gov For instance, the use of whole cells of Yarrowia lipolytica has proven effective in certain cycloaddition reactions, highlighting the potential of microbial systems as biocatalysts. mdpi.comresearchgate.net

Table 1: Factors Affecting Biocatalytic Production of Cyclo-Ala-Pro

| Factor | Description | Potential Optimization Strategies |

| Enzyme/Microorganism | Selection of a highly active and stable biocatalyst. | Screening of natural microorganisms, genetic engineering of enzymes for improved activity and stability. |

| Substrate Concentration | Optimizing the concentration of the linear dipeptide precursor. | Fed-batch or continuous feeding strategies to avoid substrate inhibition. |

| Reaction Conditions | Temperature, pH, and solvent system. | Systematic optimization studies to find the ideal conditions for the specific biocatalyst. |

| Product Recovery | Efficient separation of Cyclo-Ala-Pro from the reaction mixture. | Development of selective extraction or chromatography methods. |

Comprehensive Stereochemical Characterization

The biological activity of diketopiperazines is often highly dependent on their stereochemistry. The specific spatial arrangement of the constituent amino acids can dramatically influence how the molecule interacts with its biological targets. core.ac.uk For Cyclo-Ala-Pro, the L-Ala-L-Pro configuration is crucial for its ability to bind to and inhibit glutathione (B108866) S-transferase (AfGST) in Aspergillus flavus. The D-isomers, such as Cyclo(D-Ala-L-Pro), exhibit reduced activity, underscoring the importance of stereospecificity.

The study of different isomers of cyclic dipeptides has shown that they can have quantitatively and qualitatively different biological activities. core.ac.uk One isomer may be highly active while another is inert, or they may even exhibit entirely different biological effects. core.ac.uk This principle has been demonstrated in various proline-based DKPs, where the configuration of the amino acids significantly impacts their cytotoxic effects on cancer cell lines. nih.gov For example, the diastereoisomer cyclo(d-Phe-d-Pro) showed significantly weaker cytotoxic effects on HCT116 cells compared to cyclo(l-Phe-d-Pro). nih.gov

Therefore, a crucial area of future research is the comprehensive stereochemical characterization of Cyclo-Ala-Pro and its analogs. This involves the synthesis and biological evaluation of all possible stereoisomers to create a detailed structure-activity relationship (SAR) profile. Techniques such as NMR and X-ray crystallography are vital for determining the precise three-dimensional structure of these molecules and how they interact with their targets.

Table 2: Reported Biological Activities of Proline-Based Diketopiperazine Stereoisomers

| Compound | Stereochemistry | Reported Biological Activity |

| Cyclo(L-Ala-L-Pro) | L-L | Inhibition of aflatoxin production in Aspergillus flavus. |

| Cyclo(D-Ala-L-Pro) | D-L | Reduced activity in inhibiting aflatoxin production compared to the L-L isomer. |

| Cyclo(l-Phe-d-Pro) | L-D | Cytotoxic effects on various cancer cell lines. nih.gov |

| Cyclo(d-Phe-d-Pro) | D-D | Weaker cytotoxic effects compared to the L-D isomer. nih.gov |

Unexplored Biosynthetic Potential and Enzymology

The natural production of diketopiperazines primarily relies on two enzymatic pathways: non-ribosomal peptide synthetases (NRPSs) and tRNA-dependent cyclodipeptide synthases (CDPs). mdpi.com While these pathways are known, the specific enzymology behind the biosynthesis of Cyclo-Ala-Pro in many organisms remains largely unexplored. Understanding the enzymes involved, their mechanisms, and their substrate specificities is crucial for harnessing their potential for biocatalytic production.

Research into the biosynthesis of other cyclic peptides, such as the plant-derived cyclotides, has revealed complex precursor proteins that are processed to yield the final cyclic product. pnas.org While smaller cyclic peptides in microorganisms are typically synthesized by multi-enzyme complexes, the ribosomal synthesis of larger cyclic peptides in plants offers a different paradigm. pnas.org

A key future direction is the identification and characterization of the specific enzymes responsible for Cyclo-Ala-Pro biosynthesis. This involves genome mining of producer organisms, followed by heterologous expression and functional characterization of candidate enzymes. Such studies could uncover novel enzymes with unique properties that could be exploited for the synthesis of not only Cyclo-Ala-Pro but also a diverse range of other diketopiperazines. Furthermore, understanding the regulatory mechanisms that control the expression of these biosynthetic genes could provide strategies for enhancing production yields in their native hosts.

Deeper Elucidation of Mechanism of Action and Clinical Translation

While the inhibitory effect of Cyclo-Ala-Pro on aflatoxin production in Aspergillus flavus is a significant finding, a deeper understanding of its mechanism of action at the molecular level is necessary for its potential application. nih.govmdpi.comresearchgate.net Research has identified glutathione S-transferase (GST) as a binding protein for Cyclo(l-Ala-l-Pro). nih.govmdpi.comresearchgate.net The compound specifically binds to and inhibits the activity of this enzyme, leading to a reduction in the expression of AflR, a key regulatory protein in the aflatoxin biosynthetic pathway. nih.govmdpi.com

Beyond its effects on fungi, Cyclo-Ala-Pro has also been reported to have anticancer properties, showing toxicity towards cancer cell lines such as A549, HCT-116, and HepG2. medchemexpress.commedchemexpress.com However, the precise molecular targets and signaling pathways affected by Cyclo-Ala-Pro in cancer cells are not yet fully understood.

For the clinical translation of Cyclo-Ala-Pro, further research is essential to elucidate its broader pharmacological profile. This includes identifying all its molecular targets, understanding its effects on various cellular processes, and exploring its potential therapeutic applications beyond its currently known activities. For instance, other cyclic dipeptides have been shown to modulate inflammatory pathways, such as NF-κB and Nrf2 signaling, suggesting that Cyclo-Ala-Pro may also possess anti-inflammatory properties that warrant investigation. researchgate.net The ability of some cyclic dipeptides to cross the blood-brain barrier also opens up possibilities for their use in treating neurological disorders. medchemexpress.com A thorough investigation into these aspects will be crucial for moving this promising compound from the laboratory to potential clinical use. nih.gov

Q & A

Q. What are the established methodologies for synthesizing and characterizing Cyclo-Ala-Pro-diketopiperazine (Cyclo-Ala-Pro-DKP)?

Cyclo-Ala-Pro-DKP is synthesized via cyclization of linear dipeptide precursors (e.g., L-Ala-L-Pro) under acidic or enzymatic conditions. Key steps include purification using reverse-phase chromatography and characterization via nuclear magnetic resonance (NMR) for structural elucidation and mass spectrometry (MS) for molecular weight confirmation. Researchers should report solvent systems, reaction temperatures, and yield optimization strategies to ensure reproducibility . For novel derivatives, X-ray crystallography or circular dichroism (CD) may validate stereochemical configurations .

Q. What biological activities have been reported for Cyclo-Ala-Pro-DKP, and how are these assays standardized?

Cyclo-Ala-Pro-DKP exhibits antimicrobial, antioxidant, and enzyme-modulatory activities. Standardized assays include:

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.

- Antioxidant : DPPH radical scavenging and FRAP assays with quercetin as a positive control.

- Enzyme inhibition : Kinetic studies using spectrophotometry (e.g., α-glucosidase for antidiabetic potential). Researchers must include negative controls, IC50 values, and statistical validation (e.g., triplicate experiments) to minimize variability .

Q. How can researchers ensure reproducibility in Cyclo-Ala-Pro-DKP studies?

Reproducibility requires detailed documentation of synthetic protocols (e.g., reagent purity, catalyst concentrations), raw spectral data (NMR/HRMS), and adherence to FAIR data principles. Cross-laboratory validation through collaborative synthesis and bioactivity testing is recommended. Journals like the Beilstein Journal of Organic Chemistry mandate full experimental details in supplementary files to enable replication .

Advanced Research Questions

Q. How can structural modifications of Cyclo-Ala-Pro-DKP enhance its bioactivity, and what computational tools guide these designs?

Structure-activity relationship (SAR) studies involve substituting amino acid residues (e.g., replacing Ala with Val) or introducing functional groups (e.g., halogenation). Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to target proteins (e.g., fungal Cyp51). Experimental validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

Q. What strategies resolve contradictory bioactivity data across studies on Cyclo-Ala-Pro-DKP?

Contradictions may arise from assay conditions (e.g., pH, solvent polarity) or microbial strain variability. Mitigation strategies include:

Q. How does Cyclo-Ala-Pro-DKP interact with cellular membranes, and what advanced techniques validate these interactions?

Membrane permeabilization can be studied via fluorescence microscopy (propidium iodide uptake) or surface plasmon resonance (SPR) to measure real-time binding kinetics. For mechanistic insights, lipid bilayer models (e.g., Langmuir-Blodgett troughs) assess disruption of membrane integrity. Synchrotron radiation small-angle X-ray scattering (SAXS) reveals structural changes in lipid bilayers post-interaction .

Q. What ecological roles does Cyclo-Ala-Pro-DKP play in microbial communities, and how are these roles investigated?

Cyclo-Ala-Pro-DKP may act as a quorum-sensing molecule or antibiotic in competitive environments. Metabolomic profiling (LC-MS/MS) of microbial co-cultures identifies secretion patterns. RNA-seq or CRISPR-Cas9 knockout strains elucidate genetic pathways regulating its production .

Methodological Frameworks

- Experimental Design : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define hypotheses, e.g., "Does Cyclo-Ala-Pro-DKP (Intervention) inhibit Candida albicans (Population) more effectively than fluconazole (Comparison) in vitro (Outcome) over 24h (Time)?" .

- Data Analysis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。